1-{4-[(3,5-Dimethyl-1H-pyrazol-4-YL)sulfonyl]piperazino}-4-(1H-pyrrol-1-YL)-1-butanone
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Overview
Description
1-{4-[(3,5-Dimethyl-1H-pyrazol-4-YL)sulfonyl]piperazino}-4-(1H-pyrrol-1-YL)-1-butanone is a complex organic compound featuring a pyrazole ring, a piperazine ring, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(3,5-Dimethyl-1H-pyrazol-4-YL)sulfonyl]piperazino}-4-(1H-pyrrol-1-YL)-1-butanone typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Sulfonylation: The pyrazole ring is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.
Piperazine Coupling: The sulfonylated pyrazole is reacted with piperazine to form the piperazino derivative.
Pyrrole Introduction: Finally, the pyrrole ring is introduced through a coupling reaction with a suitable pyrrole derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(3,5-Dimethyl-1H-pyrazol-4-YL)sulfonyl]piperazino}-4-(1H-pyrrol-1-YL)-1-butanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with fewer oxygen functionalities.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
1-{4-[(3,5-Dimethyl-1H-pyrazol-4-YL)sulfonyl]piperazino}-4-(1H-pyrrol-1-YL)-1-butanone has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: Use in the synthesis of novel polymers or as a building block for advanced materials with specific electronic or mechanical properties.
Biological Studies: Investigation of its interactions with biological macromolecules, such as proteins or nucleic acids, to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-{4-[(3,5-Dimethyl-1H-pyrazol-4-YL)sulfonyl]piperazino}-4-(1H-pyrrol-1-YL)-1-butanone involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound may act as an inhibitor or modulator. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- **1-{4-[(3,5-Dimethyl-1H-pyrazol-4-YL)sulfonyl]piperazino}-4-(1H-pyrrol-1-YL)-1-butanone
- **1-{4-[(3,5-Dimethyl-1H-pyrazol-4-YL)sulfonyl]piperazino}-4-(1H-pyrrol-1-YL)-1-pentanone
- **1-{4-[(3,5-Dimethyl-1H-pyrazol-4-YL)sulfonyl]piperazino}-4-(1H-pyrrol-1-YL)-1-hexanone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns or biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H25N5O3S |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
1-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-4-pyrrol-1-ylbutan-1-one |
InChI |
InChI=1S/C17H25N5O3S/c1-14-17(15(2)19-18-14)26(24,25)22-12-10-21(11-13-22)16(23)6-5-9-20-7-3-4-8-20/h3-4,7-8H,5-6,9-13H2,1-2H3,(H,18,19) |
InChI Key |
JTEYNJCROMXQNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCN(CC2)C(=O)CCCN3C=CC=C3 |
Origin of Product |
United States |
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